molecular formula C6H12O6 B046586 1,3-Dihydroxyacetone dimer CAS No. 26776-70-5

1,3-Dihydroxyacetone dimer

Cat. No.: B046586
CAS No.: 26776-70-5
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N
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Description

1,3-Dihydroxyacetone dimer, also known as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, is a chemical compound with the molecular formula C6H12O6. It is a dimeric form of 1,3-dihydroxyacetone, a simple saccharide. This compound is primarily used in organic synthesis and as a building block for various chemical reactions .

Mechanism of Action

Target of Action

It is known to be used as a model compound for studying the structure and function of carbohydrates , suggesting that its targets may be enzymes or receptors involved in carbohydrate metabolism.

Mode of Action

It is known to serve as a reagent in three-carbon nucleophilic or electrophilic component in various reactions . This suggests that it may interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function.

Biochemical Pathways

1,3-Dihydroxyacetone dimer is involved in the revalorization of glycerol, a major side-product of the growing biodiesel industry . It can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . These reactions could potentially affect various biochemical pathways, particularly those involving carbohydrate metabolism.

Result of Action

It is known to be used as a precursor to synthesize various compounds, including nitric acid esters, lactic acid, phosphorus doped carbon quantum dots, and 1-methyl-5-hydroxymethylimidazole scaffolds . These compounds could have various effects on cellular function, depending on their specific properties and targets.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning that it absorbs moisture from the environment, which could potentially affect its stability and activity. Other factors, such as temperature, pH, and the presence of other substances, could also influence its action.

Safety and Hazards

1,3-Dihydroxyacetone dimer causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

1,3-Dihydroxyacetone dimer can be synthesized through several methods:

    Chemical Synthesis: One common method involves the oxidation of glycerol using hydrogen peroxide and a ferrous salt as a catalyst.

    Biotechnological Synthesis: Industrial production often relies on microbial fermentation using Gluconobacter oxydans.

Chemical Reactions Analysis

1,3-Dihydroxyacetone dimer undergoes various chemical reactions:

Comparison with Similar Compounds

1,3-Dihydroxyacetone dimer can be compared with other similar compounds:

This compound is unique due to its stability and versatility in various chemical reactions, making it a valuable compound in multiple fields of research and industry.

Properties

IUPAC Name

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQUNHIAUQQPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314347
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26776-70-5, 62147-49-3
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26776-70-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydroxyacetone (dimer)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 1,3-dihydroxyacetone dimer and what are its key spectroscopic characteristics?

A1: this compound exists as a 1,4-dioxane derivative due to dimerization. While the provided abstracts do not delve into specific spectroscopic data, they mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, ], and Nuclear Magnetic Resonance (NMR) spectroscopy [] being used to characterize the compound and its derivatives. FTIR can confirm the presence of functional groups like hydroxyl groups within the molecule. GC-MS helps identify and quantify the compound in complex mixtures, while NMR provides information about its structure and dynamics in solution.

Q2: Can this compound be nitrated, and if so, what are the properties of the resulting compounds?

A2: Yes, this compound can be nitrated using nitric acid. This reaction yields two products: 1,3-dinitratoacetone and its dimer, 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane []. These compounds have been characterized by X-ray diffraction, vibrational spectroscopy (IR and Raman), NMR, and elemental analysis. Importantly, despite having the same atomic stoichiometry, the dimer exhibits significantly higher sensitivity to impact and friction, making it potentially useful as a high-energy dense oxidizer. [].

Q3: How is this compound used in the synthesis of other important compounds?

A3: this compound serves as a valuable starting material in organic synthesis. For instance, it can be converted to 2-phenylglycerol through a three-step process involving silylation, Grignard reaction with phenylmagnesium bromide, and deprotection []. Additionally, it's a key precursor in the synthesis of 2-ethynylglycerol, a crucial building block for the antiviral drug Islatravir (MK-8591). This synthesis involves acid-catalyzed cracking of the dimer followed by the addition of an acetylenic nucleophile [].

Q4: Has this compound been found in natural sources, and if so, what are the implications?

A4: Yes, this compound has been identified in the liquid culture medium of Laelia speciosa seedlings grown in a temporary immersion bioreactor []. This finding suggests the potential for utilizing in vitro plant cultivation systems to sustainably obtain this compound, which could be valuable for various applications, including its use as a chemical building block.

Q5: Are there any potential toxicological concerns associated with this compound or its derivatives?

A5: While this compound itself has not been extensively studied for toxicity, research suggests potential concerns with some of its derivatives. For example, the leaf extract of Luehea divaricata, which contains this compound along with other compounds, exhibits potential cytotoxic, genotoxic, and toxicogenomic effects []. Further research is needed to fully understand the safety profile of this compound and its derivatives.

Q6: Are there alternative methods for producing 5-hydroxymethylfurfural that utilize this compound?

A6: Research indicates that the hydrothermal treatment of palm kernel shell residues, which can yield this compound among other products, is a potential method for producing 5-hydroxymethylfurfural []. This process involves pre-treating the biomass with alkali solutions before subjecting it to high temperatures and pressures in a reactor. The addition of 2-butanol as an extracting solvent can further enhance 5-HMF yield []. This suggests a possible link between this compound formation and the production of this valuable platform chemical.

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